Isodecyl methacrylate

Description

Overview of Methacrylate (B99206) Monomers in Contemporary Polymer Synthesis

Methacrylate monomers are a cornerstone of modern polymer chemistry, forming the basis of a vast array of synthetic polymers with diverse applications. ontosight.ai These monomers are esters of methacrylic acid and are characterized by a vinyl group attached to a carboxyl group, which readily undergoes polymerization. jamorin.com The versatility of methacrylate polymers stems from the ability to modify the ester group (the "R" group), which allows for the fine-tuning of polymer properties such as hardness, flexibility, and hydrophobicity. ontosight.ai

The polymerization of methacrylate monomers can be initiated by various methods, including free radical polymerization, which is a common and cost-effective technique. nih.gov This process involves an initiator that creates free radicals, which then react with the monomer to start a growing polymer chain. nih.gov Other methods, such as solution, emulsion, and bulk polymerization, are also employed depending on the desired end-product characteristics. nih.govmatec-conferences.org The ability to copolymerize different methacrylate monomers, or to incorporate other types of monomers like acrylates or styrene (B11656), further expands the range of achievable polymer properties. jamorin.comacs.org This adaptability makes methacrylate polymers integral to industries ranging from coatings and adhesives to biomedical devices. ontosight.ai

Significance of Isodecyl Methacrylate within the Methacrylate Ester Class

This compound (IDMA) is a significant member of the methacrylate ester family, distinguished by its long, branched ten-carbon alkyl chain. jamorin.com This structural feature imparts a notable degree of hydrophobicity and flexibility to polymers in which it is incorporated. jamorin.com As a monofunctional monomer, it can be used to create homopolymers or be copolymerized with other monomers to tailor the properties of the final polymer. jamorin.com

The primary role of this compound in polymer synthesis is to act as a plasticizing and hydrophobicity-enhancing agent. jamorin.com Its incorporation into a polymer backbone lowers the glass transition temperature (Tg), making the resulting material more flexible and less brittle. jamorin.com This property is particularly valuable in the formulation of coatings, adhesives, and sealants where flexibility and water resistance are crucial. jamorin.comontosight.ai For instance, IDMA is used in the production of high-solids acrylic polyols for automotive coatings and in anaerobic adhesives. jamorin.com Furthermore, its low viscosity and low odor make it a favorable choice in various manufacturing processes. jamorin.com

Historical Context and Evolution of this compound Research

The journey of methacrylate chemistry began in the 19th century with the synthesis of acrylic acid in 1843, followed by the derivation of methacrylic acid in 1865. These foundational discoveries paved the way for the development of a wide range of methacrylate esters. While the early focus was on shorter-chain methacrylates like methyl methacrylate, research gradually expanded to include longer-chain variants like this compound as the demand for polymers with specific properties grew.

Research into this compound and its polymers has evolved to explore its use in a variety of specialized applications. Studies have investigated its drag-reducing properties in hydrocarbon solvents, demonstrating its potential to improve the efficiency of oil pipelines. researchgate.net More recent research has focused on the copolymerization of this compound with other monomers to create materials with unique characteristics. For example, copolymers of this compound and benzyl (B1604629) methacrylate have been synthesized using radiation initiation, resulting in high molecular weight polymers with interesting viscosity behavior. matec-conferences.orgmatec-conferences.org Additionally, emulsion polymerization techniques have been employed to create copolymers of this compound and β-myrcene, a bio-based monomer, for the development of sustainable elastomers. impactfactor.orgresearchgate.net These research efforts highlight the ongoing exploration of this compound's potential to create advanced polymeric materials.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C14H26O2 nih.gov |

| Molecular Weight | 226.35 g/mol nih.gov |

| Appearance | Clear liquid nih.gov |

| Density | 0.882 g/cm³ at 20 °C jamorin.com |

| Boiling Point | 263 °C jamorin.com |

| Polymer Glass Transition Temperature (Tg) | -28 °C jamorin.com |

| CAS Number | 29964-84-9 nih.gov |

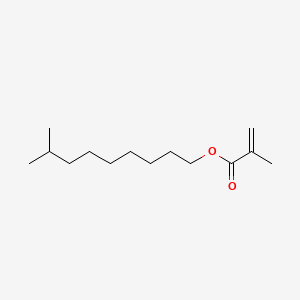

Structure

3D Structure

Properties

IUPAC Name |

8-methylnonyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-12(2)10-8-6-5-7-9-11-16-14(15)13(3)4/h12H,3,5-11H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCLLEMEIJQBAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Record name | ISODECYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60881155 | |

| Record name | 8-Methylnonyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60881155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isodecyl methacrylate is a clear liquid. (NTP, 1992), Liquid, Clear liquid; [CAMEO] | |

| Record name | ISODECYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-methyl-, isodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isodecyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5694 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

259 °F at 10 mmHg (NTP, 1992), 120 °C @ 0.4 kPa (3 mm Hg) | |

| Record name | ISODECYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

249.8 °F (NTP, 1992), 121 °C (Cleveland open cup) | |

| Record name | ISODECYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | ISODECYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.878 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.878 g/cu m @ 25 °C/5 °C | |

| Record name | ISODECYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 [mmHg], 0.012 mm Hg @ 25 °C /Estimated/ | |

| Record name | Isodecyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5694 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISODECYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

29964-84-9, 142600-07-5 | |

| Record name | ISODECYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 8-Methylnonyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142600-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isodecyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029964849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, isodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Methylnonyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60881155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isodecyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISODECYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G47103FGX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISODECYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for Isodecyl Methacrylate Monomer and Its Polymerization Products

Monomer Synthesis Pathways

The industrial production of isodecyl methacrylate (B99206) monomer is primarily accomplished through two main chemical reactions: direct esterification and transesterification. nih.gov Both methods yield the desired monomer by forming an ester linkage between a methacrylic acid derivative and isodecanol (B128192).

Esterification Reactions of Methacrylic Acid with Isodecanol

One primary route for synthesizing isodecyl methacrylate is the direct, acid-catalyzed esterification of methacrylic acid with isodecanol. nih.gov In this process, the carboxylic acid group of methacrylic acid reacts with the hydroxyl group of isodecanol, eliminating a molecule of water to form the ester. The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to increase the reaction rate. google.com To drive the equilibrium towards the product side, water is continuously removed from the reaction mixture, often as an azeotrope with an organic solvent. google.com The general reaction is as follows:

CH₂(C(CH₃))COOH + C₁₀H₂₁OH ⇌ CH₂(C(CH₃))COOC₁₀H₂₁ + H₂O

Transesterification of Methyl Methacrylate with Isodecanol in the Presence of Catalysts

An alternative and widely used method is the transesterification of a simpler alkyl methacrylate, typically methyl methacrylate (MMA), with isodecanol. nih.gov This process involves swapping the methyl group of MMA with the isodecyl group from isodecanol. The reaction is catalyzed and produces methanol (B129727) as a byproduct, which is removed to shift the equilibrium towards the formation of this compound. google.com Various catalysts are effective for this transformation, including organotin compounds and lithium-based catalysts. google.comgoogleapis.com For instance, a process utilizing a lithium catalyst, such as lithium hydroxide (B78521) or lithium carbonate, has been shown to achieve high conversion yields. google.com In one example, the transesterification of methyl methacrylate with an isodecanol fraction resulted in a 100% conversion after 4 hours at a reaction temperature of 115-120°C. google.com

| Catalyst | Reactants | Key Conditions | Conversion Yield | Source |

|---|---|---|---|---|

| Lithium Catalyst (e.g., Lithia, Lithium Hydroxide) | Methyl Methacrylate, Isodecanol | Temperature: 115-120°C; Reaction Time: 4 hours | 100% | google.com |

| Dimethyltin Dichloride / Sodium Methoxide | Methyl Methacrylate, Isodecyl Alcohol | Reaction involves heptane (B126788) as a solvent and 4-methoxyphenol (B1676288) as an inhibitor. | 96.3% | googleapis.com |

Homopolymerization Techniques for Poly(this compound)

Poly(this compound) (PIDMA) is synthesized through the polymerization of this compound monomers. Radical polymerization is a common technique employed for this purpose.

Investigations into Radical Polymerization Mechanisms

The polymerization of this compound, like other methacrylic esters, proceeds via a free-radical chain-growth mechanism. nih.gov This process consists of three fundamental steps: initiation, propagation, and termination. google.com

Initiation: The process begins with the generation of free radicals from an initiator molecule, which can be induced by heat or light. nih.govnih.gov These primary radicals then react with an this compound monomer to form a monomer radical, initiating the polymer chain. nih.gov

Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain. This step repeats, rapidly increasing the molecular weight of the polymer. google.com The rate of this step is described by the propagation rate coefficient (k_p). Studies using pulsed-laser polymerization have determined the k_p values for this compound across a range of temperatures, showing a consistent increase in the rate coefficient with temperature. acs.org

Termination: The growth of a polymer chain ceases when two growing radical chains react with each other, either by combination or disproportionation. nih.gov

| Temperature (°C) | k_p (L·mol⁻¹·s⁻¹) |

|---|---|

| 10 | 294 |

| 25 | 432 |

| 40 | 613 |

| 60 | 945 |

| 90 | 1640 |

Data sourced from Hutchinson et al. via pulsed-laser polymerization. acs.org

Control of Polymerization Initiation and Propagation

Controlling the initiation and propagation steps is crucial for synthesizing polymers with desired molecular weights and narrow molecular weight distributions. google.com In conventional free-radical polymerization, termination is a rapid and unavoidable process, which can lead to poor control over the final polymer structure. nih.gov

To achieve better control, inhibitors are often added to the monomer. For methacrylates, hydroquinone (B1673460) or its monomethyl ether is typically used to prevent spontaneous polymerization during storage, ensuring that initiation only occurs when intended. nih.gov Furthermore, controlled radical polymerization (CRP) techniques, also known as living radical polymerization, have been developed to minimize termination reactions. sigmaaldrich.com These methods allow polymer chains to grow simultaneously and maintain their active ends, enabling the synthesis of well-defined polymers. google.comnih.gov For instance, radiation-initiated polymerization, using an electron beam, can produce high molecular weight polymers without the need for chemical initiators and inhibitors, offering another level of control. matec-conferences.org

Copolymerization Methodologies Involving this compound

This compound is frequently copolymerized with other monomers to create materials with tailored properties. Various polymerization techniques are utilized depending on the comonomers and the desired application of the final product.

Radiation-Initiated Copolymerization: This method has been used to synthesize a copolymer of this compound and benzyl (B1604629) methacrylate. matec-conferences.orgmatec-conferences.org Monomers were treated with an electron beam to initiate polymerization, and the reaction was then continued at elevated temperatures (70–120 °C) to form a high molecular weight copolymer. matec-conferences.org

Suspension Copolymerization: This technique was employed to create an additive for coatings by copolymerizing hydrophilic methacrylic acid (MAA) with hydrophobic this compound (IDMA). researchgate.net The polymerization is carried out with the monomers suspended as droplets in a continuous phase, typically water. researchgate.net

Emulsion Polymerization: This is a green chemistry technique used to produce sustainable polymers. impactfactor.org In one study, this compound was copolymerized with β-myrcene, a bio-based monomer, in an aqueous medium using an emulsifier (sodium dodecyl sulfate) and a water-soluble initiator (ammonium persulfate). impactfactor.orgresearchgate.net This method yields a polymer latex. impactfactor.org

| Copolymerization Method | Comonomer(s) | Initiation Method | Resulting Polymer System | Source |

|---|---|---|---|---|

| Radiation-Initiated Polymerization | Benzyl Methacrylate | Electron Beam | Bulk Copolymer | matec-conferences.orgmatec-conferences.org |

| Suspension Copolymerization | Methacrylic Acid | Not specified | Polymer Additive | researchgate.net |

| Emulsion Polymerization | β-Myrcene | Ammonium (B1175870) Persulfate (Thermal) | Polymer Latex | impactfactor.orgresearchgate.net |

Radiation-Initiated Copolymerization

Radiation-initiated copolymerization is a method that employs high-energy sources, such as electron beams, to initiate the polymerization process. matec-conferences.orgnih.gov This technique can produce high molecular weight polymers without the need for chemical initiators, which can be advantageous in applications requiring high purity. matec-conferences.orgmatec-conferences.org

Electron Beam Treatment for Polymerization Initiation

Electron beam (EB) treatment is a specific method of radiation initiation used for the polymerization of monomers like this compound. matec-conferences.orgiaea.org In one study, this compound and benzyl methacrylate (BzMA) were treated with an accelerated electron beam to initiate their copolymerization. matec-conferences.org The process involved using an ILU-6 accelerator with an electron energy of 2.4 MeV. matec-conferences.org The use of electron beams allows for precise control over the initiation step and can be performed at various temperatures to influence the reaction. matec-conferences.orggoogle.com This method is noted for its high production rates and the ability to produce clean products with low residual monomer content. iaea.org

Factors Influencing Reaction Regularities and Homogeneity

Several factors influence the regularities and homogeneity of the copolymerization reaction initiated by radiation. Temperature plays a crucial role in the relative reactivity of the comonomers. matec-conferences.org For the copolymerization of this compound and benzyl methacrylate, the ratio of the monomer units in the resulting copolymer was found to be temperature-dependent. matec-conferences.org At temperatures between 70-90°C, the change in the ratio of the units was linear. matec-conferences.org However, at higher temperatures (110-120°C), this compound became the predominant unit in the polymer, a change attributed to alterations in its geometry. matec-conferences.org To achieve a homogeneous copolymer, an optimal temperature of 70°C was identified. matec-conferences.org The homogeneity of the resulting copolymer can be verified using techniques like fractional deposition and analysis by IR spectroscopy and gel permeation chromatography (GPC). matec-conferences.org

Emulsion Polymerization for Sustainable Copolymer Synthesis

Emulsion polymerization is a widely used technique for synthesizing copolymers in an aqueous medium, which is considered an environmentally benign approach. researchgate.netimpactfactor.org This method typically involves a monomer, a water-soluble initiator, and an emulsifier to create a stable emulsion where polymerization occurs within micelles. acs.org

Role of Initiators (e.g., Ammonium Persulfate) and Emulsifiers (e.g., Sodium Dodecyl Sulfate)

In the emulsion copolymerization of this compound, initiators and emulsifiers are critical components. Ammonium persulfate (APS) is a commonly used water-soluble initiator that generates free radicals upon thermal decomposition, initiating the polymerization process. researchgate.netsci-hub.se Sodium dodecyl sulfate (B86663) (SDS) is an anionic surfactant that acts as an emulsifier, stabilizing the monomer droplets in the aqueous phase and forming micelles, which are the primary loci of polymerization. researchgate.netacs.orgsci-hub.se The combination and concentration of the initiator and emulsifier system can significantly influence the polymerization process, affecting properties like particle size and polymer molecular weight. researchgate.net In some syntheses, sodium bicarbonate is also used as a pH regulator. researchgate.netimpactfactor.org

A typical recipe for the emulsion copolymerization of this compound with β-myrcene is detailed in the table below. researchgate.net

| Component | Amount (g) |

| β-Myrcene | 0.8300 |

| This compound | 0.8300 |

| Sodium dodecyl sulfate | 0.0420 |

| Ammonium persulfate | 0.0060 |

| Sodium bicarbonate | 0.0250 |

| Deionized water | to 4.20 mL |

Suspension Copolymerization Processes

Suspension polymerization, also known as pearl polymerization, is a method used for monomers that are insoluble or only slightly soluble in water. unizg.hr In this process, the monomer is dispersed as small droplets in an aqueous medium with the help of a dispersion stabilizer, and polymerization is initiated by an oil-soluble initiator within these droplets. unizg.hrgoogle.com This method allows for good heat control and produces polymer beads that are easily separated. google.com

Additives for coatings have been synthesized via the suspension copolymerization of hydrophilic methacrylic acid (MAA) with the hydrophobic monomer this compound (IDMA) at varying weight ratios. researchgate.net The quality of the polymer produced through suspension polymerization is influenced by several factors, including the monomer-to-water ratio, polymerization temperature, initiator type and amount, stirring speed, and the type and amount of dispersion stabilizer. google.com Chain transfer agents can also be added to control the molecular weight of the resulting polymer. google.com

Free Radical Copolymerization Approaches

Free radical copolymerization is a versatile and widely utilized method for synthesizing polymers with tailored properties by combining two or more different monomers. In the case of this compound (IDMA), this approach allows for the incorporation of its long alkyl side chain into a polymer backbone alongside other monomers, thereby modifying the characteristics of the final copolymer. Research has explored various free radical techniques to copolymerize IDMA with a range of comonomers, leading to materials with diverse thermal and physical properties.

Emulsion Copolymerization with β-Myrcene

One notable example is the emulsion copolymerization of this compound with β-myrcene, a renewable monomer derived from terpenes. impactfactor.orgresearchgate.net This environmentally conscious method utilizes an aqueous system with an emulsifier to create a stable dispersion of monomers. In a specific study, poly(myrcene-co-isodecyl methacrylate) was synthesized using ammonium persulfate as a thermal radical initiator and sodium dodecyl sulfate (SDS) as a surfactant. impactfactor.orgresearchgate.net The reaction was conducted at 60°C for 20 hours with a 50/50 monomer ratio. researchgate.net

The investigation revealed that the structure of the methacrylate monomer's side chain plays a significant role in the polymerization kinetics. The apparent rate of polymerization was observed to follow the order: isobutyl methacrylate > this compound > cyclohexyl methacrylate. impactfactor.org The resulting poly(myrcene-co-isodecyl methacrylate) copolymer was characterized as a soft, slightly yellow latex-like material. impactfactor.org Thermal analysis of this copolymer showed a glass transition temperature (Tg) of 127.01°C, suggesting a decrease in polymer chain elasticity and an increase in hardness. impactfactor.org The copolymer demonstrated good solubility in organic solvents such as chloroform (B151607) and toluene. impactfactor.org

Interactive Table: Emulsion Copolymerization of this compound with β-Myrcene

| Parameter | Value | Reference |

|---|---|---|

| Comonomer | β-Myrcene | impactfactor.orgresearchgate.net |

| Polymerization Method | Emulsion Polymerization | impactfactor.orgresearchgate.net |

| Initiator | Ammonium Persulfate | impactfactor.orgresearchgate.net |

| Emulsifier | Sodium Dodecyl Sulfate (SDS) | impactfactor.orgresearchgate.net |

| pH Regulator | Sodium Bicarbonate | researchgate.net |

| Monomer Ratio (IDMA/β-Myrcene) | 50/50 | researchgate.net |

| Reaction Temperature | 60°C | impactfactor.orgresearchgate.net |

| Reaction Time | 20 hours | impactfactor.orgresearchgate.net |

Radiation-Initiated Copolymerization with Benzyl Methacrylate

Another approach involves the use of radiation to initiate the copolymerization of this compound, for instance, with benzyl methacrylate (BzMA). matec-conferences.orgmatec-conferences.org In this method, a mixture of the monomers is treated with a beam of accelerated electrons, which generates radicals and initiates polymerization. matec-conferences.org Subsequent thermal treatment of the irradiated equimolar monomer mixture was carried out at temperatures ranging from 70°C to 120°C for 4 to 8 hours. matec-conferences.org

The composition of the resulting copolymer was found to be highly dependent on the post-irradiation temperature. matec-conferences.org A linear relationship in the ratio of monomer units was observed at temperatures between 70°C and 90°C. However, at higher temperatures (110-120°C), the incorporation of this compound units into the polymer chain became predominant. matec-conferences.org For producing a homogeneous copolymer, the optimal temperature was identified as 70°C. The copolymer synthesized under these conditions exhibited a very high weight-average molecular weight (Mw) of approximately 1,750,000 g/mol with a polydispersity index (Mw/Mn) of 2.89. matec-conferences.org

Interactive Table: Radiation-Initiated Copolymerization of this compound with Benzyl Methacrylate

| Parameter | Value/Observation | Reference |

|---|---|---|

| Comonomer | Benzyl Methacrylate (BzMA) | matec-conferences.orgmatec-conferences.org |

| Initiation Method | Accelerated Electron Beam | matec-conferences.org |

| Monomer Ratio (IDMA/BzMA) | 1:1 (molar) | matec-conferences.org |

| Post-Irradiation Temperature | 70-120°C | matec-conferences.org |

| Optimal Temperature for Homogeneity | 70°C | matec-conferences.org |

| Weight-Average Molecular Weight (Mw) | ~1,750,000 g/mol | matec-conferences.org |

| Polydispersity Index (Mw/Mn) | 2.89 | matec-conferences.org |

Propagation Kinetics

The kinetics of the propagation step in the free-radical polymerization of this compound have also been investigated. Studies utilizing pulsed-laser polymerization have determined the propagation rate coefficients (k_p). acs.org A general trend observed for alkyl methacrylates is that the propagation rate coefficient increases with the size of the ester alkyl group. For example, the k_p values for n-dodecyl methacrylate were found to be 50-60% higher than those for methyl methacrylate, a finding attributed more to a decrease in the activation energy than an increase in the frequency factor. acs.org This suggests that the bulky isodecyl group influences the reactivity of the monomer during polymerization.

Advanced Polymerization Kinetics and Mechanistic Studies of Isodecyl Methacrylate Systems

Kinetic Studies of Isodecyl Methacrylate (B99206) Homopolymerization

The homopolymerization of isodecyl methacrylate involves the initiation, propagation, and termination of polymer chains consisting solely of IDMA monomer units. The kinetics of this process, particularly the propagation step, have been quantified. The propagation rate coefficient (k_p) is a critical parameter that describes the rate at which monomer molecules are added to the growing polymer radical.

Studies utilizing the pulsed-laser polymerization/size exclusion chromatography (PLP-SEC) technique have provided precise k_p values for IDMA across a range of temperatures. acs.org These experiments reveal the temperature dependence of the propagation rate, which can be described by the Arrhenius equation. The activation energy (E_a) and the frequency factor (A), also known as the pre-exponential factor, have been determined from these measurements. rsc.org These parameters are fundamental to understanding the energy barrier and frequency of successful monomer additions during propagation.

A notable finding is that the propagation rate coefficient for this compound is higher than that of smaller methacrylates like methyl methacrylate under identical conditions. acs.orgrsc.org This is contrary to what might be expected from simple steric hindrance arguments and will be discussed further in section 3.5.

Table 1: Arrhenius Parameters for the Propagation Step of this compound Homopolymerization Data sourced from PLP-SEC studies. rsc.org

| Parameter | Value | Unit |

| Activation Energy (E_a) | 20.8 | kJ mol⁻¹ |

| Frequency Factor (A) | 2.19 x 10⁶ | L mol⁻¹ s⁻¹ |

Table 2: Propagation Rate Coefficient (k_p) for this compound at Various Temperatures Calculated and experimental values based on published data. acs.orgrsc.org

| Temperature (°C) | Propagation Rate Coefficient (k_p) (L mol⁻¹ s⁻¹) |

| 10 | ~880 |

| 25 | ~1080 |

| 40 | ~1300 |

| 60 | 1590 |

| 90 | ~2150 |

Copolymerization Kinetics and Reactivity Ratio Determination

Copolymerization extends the utility of IDMA by allowing for the creation of polymers with properties intermediate to or synergistic of the constituent homopolymers. The kinetics of copolymerization are governed by the relative reactivities of the comonomers toward the different types of growing polymer radicals.

Monomer reactivity ratios (r₁ and r₂) are key parameters in copolymerization that describe the preference of a growing polymer radical ending in one type of monomer unit (e.g., IDMA) to add the same monomer (homopropagation) versus the other comonomer (cross-propagation). The product of the reactivity ratios (r₁r₂) indicates the tendency of the system: r₁r₂ ≈ 1 suggests random copolymerization, r₁r₂ ≈ 0 indicates a tendency toward alternating copolymerization, and r₁r₂ > 1 favors block copolymer formation.

Specific, experimentally determined reactivity ratios for this compound are not widely published in the literature. However, its behavior can be inferred from studies on its copolymerization with monomers like benzyl (B1604629) methacrylate and from data on structurally similar long-chain methacrylates. matec-conferences.org For instance, studies on the copolymerization of styrene (B11656) (M₁) with other long-chain alkyl methacrylates like dodecyl methacrylate (M₂) have shown reactivity ratios of r₁ = 0.52 and r₂ = 0.42. srce.hr This r₁r₂ product of 0.22 suggests a tendency toward alternation, with both monomers readily cross-propagating. Given the structural similarities, a comparable behavior could be anticipated for the this compound-styrene system.

Table 3: Illustrative Monomer Reactivity Ratios for Long-Chain Methacrylate Systems at 60 °C This table presents data for analogous systems to illustrate typical behavior.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | r₁r₂ | System Type | Reference |

| Styrene | Dodecyl Methacrylate | 0.52 | 0.42 | 0.22 | Tendency to alternate | srce.hr |

| Styrene | Octadecyl Methacrylate | 0.58 | 0.45 | 0.26 | Tendency to alternate | srce.hr |

Temperature can significantly influence the relative reactivity of comonomers. In a study involving the radiation-initiated copolymerization of an equimolar mixture of this compound (IDMA) and benzyl methacrylate (BzMA), the composition of the resulting copolymer was found to be highly dependent on the reaction temperature. matec-conferences.org

At temperatures between 70 °C and 90 °C, the incorporation of the two monomers into the copolymer chain changed linearly. matec-conferences.org However, a sharp increase in the proportion of IDMA units within the polymer was observed at temperatures above this range. matec-conferences.org At 110-120 °C, the resulting copolymer was composed almost entirely of this compound units. matec-conferences.org This dramatic shift in relative reactivity is attributed to changes in the molecular geometry of the this compound monomer at elevated temperatures, which facilitates its incorporation into the growing polymer chain over benzyl methacrylate. matec-conferences.org This finding underscores the critical role of temperature in controlling the final composition and, consequently, the properties of IDMA-containing copolymers.

Investigating Chain Transfer Reactions and Network Formation

Network formation occurs when multifunctional monomers (e.g., dimethacrylates) are used, leading to cross-linked, three-dimensional polymer structures. nih.gov this compound is a monofunctional monomer and, as such, does not form a network when polymerized on its own. It produces linear polymer chains. However, it can be copolymerized with multifunctional cross-linking agents to be incorporated into a polymer network, where it would act as a flexible, hydrophobic pendant group modifying the network's properties.

Strategies for Achieving High Molecular Weight Polymers and Copolymers

Another critical parameter is temperature. While higher temperatures increase the polymerization rate, they also tend to increase the rate of termination and chain transfer reactions, which can lead to a decrease in molecular weight.

Specific to this compound, research has demonstrated that using radiation initiation is an effective method for producing very high molecular weight copolymers. matec-conferences.org In a study on the copolymerization of this compound and benzyl methacrylate, a polymer with a molecular weight exceeding 1 x 10⁶ g/mol was successfully synthesized using this technique, which avoids the use of chemical initiators. matec-conferences.org

Influence of Bulky Substituents on Polymerization Behavior

The large, branched isodecyl group of IDMA exerts a profound influence on its polymerization behavior. It is a classic example of a monomer with a bulky substituent.

One of the most significant effects is on the propagation rate coefficient (k_p). Counterintuitively, studies have shown a consistent increase in k_p with an increase in the size of the ester group for a series of alkyl methacrylates. acs.org this compound has a higher k_p (1590 L mol⁻¹ s⁻¹ at 60 °C) than methyl methacrylate (833 L mol⁻¹ s⁻¹) and butyl methacrylate (976 L mol⁻¹ s⁻¹). rsc.org This trend is thought to be caused by a decrease in the activation energy for propagation rather than an increase in the frequency factor. acs.org

In copolymerization, the bulky group can alter relative reactivities. As noted, at elevated temperatures, the geometry of IDMA appears to change, making it more reactive than benzyl methacrylate. matec-conferences.org In other systems, bulky substituents can retard molecular motions due to an "anchor effect," which can suppress the termination process and lead to an acceleration of polymerization, particularly at higher concentrations of the bulky monomer.

Furthermore, the presence of bulky substituents generally makes the polymerization thermodynamically less favorable. This results in a lower ceiling temperature (T_c), the temperature at which the rate of polymerization equals the rate of depolymerization. While specific T_c data for IDMA is not available, it is a known trend that increasing the bulkiness of the ester group in methacrylates lowers the ceiling temperature.

Copolymer Systems of Isodecyl Methacrylate: Synthesis and Structural Design

Copolymers with Other Methacrylate (B99206) Monomers

The copolymerization of isodecyl methacrylate with other methacrylate monomers allows for the fine-tuning of polymer properties by combining the characteristics of the individual monomer units within a single polymer chain.

The synthesis of copolymers from this compound (IDMA) and benzyl (B1604629) methacrylate (BzMA) has been investigated using radiation initiation. matec-conferences.org This method employs a beam of accelerated electrons to initiate polymerization, which avoids the need for chemical initiators and the potential for residual impurities in the final product. matec-conferences.org

In one approach, a mixture of BzMA and IDMA with a molar ratio of 1:1 was treated with an electron beam at a dose of 20 kGy. matec-conferences.org The polymerization was then carried out by holding the monomer mixture at temperatures ranging from 70 to 120 °C for 4 to 8 hours. matec-conferences.org The composition of the resulting copolymer was found to be dependent on the reaction temperature. At temperatures between 70-90 °C, the ratio of the monomer units in the copolymer changed linearly. matec-conferences.org However, at higher temperatures of 110-120 °C, the this compound units became predominant in the polymer structure. matec-conferences.org This shift is potentially due to a change in the geometry and relative reactivity of this compound at higher temperatures. matec-conferences.org

The optimal temperature for producing a homogeneous copolymer was determined to be 70 °C. matec-conferences.org Characterization of the copolymer synthesized at this temperature using gel permeation chromatography (GPC) confirmed its homogeneity and revealed a high molecular weight (Mw) of approximately 1,750,000 g/mol with a polydispersity index (Mw/Mn) of 2.89. matec-conferences.org

| Parameter | Value |

|---|---|

| Initiation Method | Radiation Initiation (Accelerated Electrons) |

| Monomer Molar Ratio (IDMA:BzMA) | 1:1 |

| Optimal Synthesis Temperature | 70 °C |

| Resulting Molecular Weight (Mw) | ~1,750,000 g/mol |

| Polydispersity Index (Mw/Mn) | 2.89 |

Copolymers of hydrophilic methacrylic acid (MAA) and hydrophobic this compound (IDMA) have been synthesized to create additives for easy-to-clean coatings. researchgate.net The synthesis was performed via suspension copolymerization with varying weight ratios of the two monomers. researchgate.net The resulting copolymers, denoted as p(MAA-co-IDMA), were characterized using several analytical techniques. researchgate.net

The successful synthesis and chemical structure of the additives were confirmed by Fourier transform infrared spectroscopy (FTIR). researchgate.net The properties of these copolymers were further analyzed using differential scanning calorimetry (DSC) and dynamic light scattering (DLS). researchgate.net These analyses provide information on the thermal properties and particle size distribution of the copolymer additives. researchgate.net The incorporation of these hydrophilic additives into coatings is intended to enhance their cleanability. researchgate.net

| Synthesis Method | Monomers | Characterization Techniques |

|---|---|---|

| Suspension Copolymerization | This compound (IDMA), Methacrylic Acid (MAA) | Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), Dynamic Light Scattering (DLS) |

Research has been conducted on the synthesis of copolymers involving this compound and isobutyl methacrylate (IBMA), although not directly with each other, but as comonomers with a bio-based monomer, β-myrcene. impactfactor.orgresearchgate.net These terpolymers were synthesized using an environmentally benign emulsion polymerization method. impactfactor.orgresearchgate.net The reaction was carried out at 60°C for 20 hours, which were identified as the optimum conditions. impactfactor.orgresearchgate.net

The recipe for the emulsion polymerization included sodium dodecyl sulfate (B86663) (SDS) as an emulsifier, sodium bicarbonate as a buffer, and ammonium (B1175870) persulfate as a thermal radical initiator. impactfactor.orgresearchgate.net The study noted that the length of the side chain of the methacrylate monomers influences the polymerization reaction. impactfactor.orgresearchgate.net The synthesized poly(myrcene-co-isodecyl methacrylate) and poly(myrcene-co-isobutyl methacrylate) were characterized by Fourier transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their chemical structures. impactfactor.org

Similar to the isobutyl methacrylate system, cyclohexyl methacrylate (CHMA) has been copolymerized alongside this compound in a system with the bio-based monomer β-myrcene. impactfactor.orgresearchgate.net The synthesis followed the same emulsion polymerization protocol, utilizing ammonium persulfate as the initiator and sodium dodecyl sulfate as the emulsion agent in a 50/50 ratio with β-myrcene. impactfactor.orgresearchgate.net

The reaction was conducted at 60°C for 20 hours. impactfactor.orgresearchgate.net The resulting product, poly(myrcene-co-cyclohexyl methacrylate), appeared as a small, soft latex piece with a color between yellow and light yellow. impactfactor.org Characterization with FTIR and NMR spectroscopy confirmed the structure of the copolymer. impactfactor.org The study found that the glass transition temperature (Tg) of the copolymers containing cyclohexyl and isobutyl methacrylate was within the range of 116–117 °C, similar to that of methacrylate homopolymers. impactfactor.org

Lauryl methacrylate (LMA), also known as dodecyl methacrylate, is an ester of methacrylic acid used as a raw material in polymer synthesis. atamanchemicals.com It readily forms homopolymers and can be copolymerized with a variety of other monomers, including methacrylic acid and its esters. atamanchemicals.com While specific studies detailing the direct copolymerization of this compound and lauryl methacrylate were not predominant in the searched literature, the characteristics of LMA suggest its potential as a comonomer with IDMA to modify properties such as hydrophobicity, flexibility, and adhesion. atamanchemicals.com The copolymerization of LMA with methacrylic acid has been achieved through reversible addition-fragmentation chain transfer (RAFT) polymerization to create amphiphilic hyperbranched copolymers. nih.gov

Copolymers with Bio-Based Monomers

The development of sustainable polymers has led to research into copolymerizing conventional monomers like this compound with monomers derived from renewable resources.

One such example is the copolymerization of this compound with β-myrcene, a terpene compound derived from sources like citrus and pine oils. impactfactor.org This work aimed to create a bio-based elastomer using a green chemical technique. impactfactor.org The synthesis of poly(myrcene-co-isodecyl methacrylate) was performed via emulsion polymerization. impactfactor.orgresearchgate.net

The reaction was carried out in a round bottom flask where sodium dodecyl sulfate (emulsifier) and sodium bicarbonate (buffer) were dissolved in deionized water. impactfactor.org β-myrcene and this compound were then added, and the mixture was stirred. impactfactor.org Polymerization was initiated by adding an aqueous solution of ammonium persulfate at 60°C and was allowed to proceed for 20 hours. impactfactor.org The resulting copolymer precipitated as a coagulated mass, which was then purified and dried. impactfactor.org The structure of the synthesized copolymer was confirmed using ¹H-NMR and FTIR spectroscopy. impactfactor.org The study successfully demonstrated the creation of a bio-based copolymer with rubbery properties. impactfactor.orgresearchgate.net

| Material | Function |

|---|---|

| β-myrcene | Bio-based Monomer |

| This compound (IDMA) | Comonomer |

| Sodium Dodecyl Sulfate (SDS) | Emulsifier |

| Sodium Bicarbonate | Buffer |

| Ammonium Persulfate | Initiator |

| Deionized Water | Solvent |

This compound and β-Myrcene Copolymers

The synthesis of copolymers from renewable resources, such as the terpene β-myrcene, with this compound has been achieved through an environmentally considerate emulsion copolymerization method. This approach yields sustainable polymers that can be vulcanized to produce semi-synthetic rubber.

The copolymerization is typically conducted using a 50/50 ratio of the monomers, this compound and β-myrcene. The reaction utilizes an initiator, an emulsifier, and a pH regulator to proceed under controlled conditions. Ammonium persulfate serves as the thermal radical initiator, while sodium dodecyl sulfate (SDS) acts as the emulsion agent. Sodium bicarbonate is used to regulate the pH of the system.

The synthesis process involves dissolving the SDS and sodium bicarbonate in deionized water, followed by the sequential addition of β-myrcene and this compound. The mixture is sealed under a nitrogen atmosphere before the initiator is introduced. Optimal reaction conditions have been identified as a temperature of 60°C for a duration of 20 hours. The resulting product is a soft, light yellow latex piece.

Characterization using Fourier transform infrared (FTIR) and Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy has confirmed that the signals in the spectra correspond to the expected chemical structure of the poly(myrcene-co-isodecyl methacrylate). Thermal analysis indicates the copolymers have good thermal stability.

Table 1: Recipe for Emulsion Copolymerization of this compound and β-Myrcene

| Component | Function |

|---|---|

| This compound | Monomer |

| β-Myrcene | Monomer |

| Ammonium Persulfate | Initiator |

| Sodium Dodecyl Sulfate (SDS) | Emulsion Agent |

| Sodium Bicarbonate | pH Regulator |

| Deionized Water | Solvent |

Copolymers with Plant Oils (e.g., Castor Oil, Corn Oil, Sunflower Oil, Linseed Oil)

Based on the available research literature, specific studies detailing the direct copolymerization of this compound with plant oils such as castor oil, corn oil, sunflower oil, or linseed oil are not readily found. While research exists on the copolymerization of various other methacrylates with plant oils, the specific data for this compound copolymers in this category is limited.

Design of Functional Copolymers via Controlled Copolymerization

The design of functional copolymers of this compound can be achieved through controlled copolymerization techniques, such as radiation initiation. This method allows for the synthesis of high molecular weight copolymers without the use of chemical initiators or inhibitors, which can be difficult and costly to remove from the final product.

One example is the copolymerization of this compound with benzyl methacrylate. The process is initiated by treating the monomer mixture with a beam of accelerated electrons. Following the radiation treatment, the monomer mixture is maintained at a specific temperature to allow the polymerization to proceed.

Studies have shown that the ratio of monomer units in the resulting copolymer is dependent on the reaction temperature. For the this compound and benzyl methacrylate system, a linear relationship in the unit ratio is observed between 70°C and 90°C. However, at temperatures of 110-120°C, the this compound unit becomes predominant in the polymer chain. The optimal temperature for producing a homogeneous copolymer has been determined to be 70°C.

This radiation-initiated method has successfully produced homogeneous copolymers of this compound and benzyl methacrylate with a high molecular weight of over 1,000,000 g/mol . The resulting copolymer exhibits an anomalous viscosity behavior in solution, where the viscosity increases with a rise in temperature.

Table 2: Parameters for Radiation-Initiated Copolymerization of this compound and Benzyl Methacrylate

| Parameter | Value |

|---|---|

| Co-monomer | Benzyl Methacrylate |

| Initiation Method | Accelerated Electron Beam |

| Electron Energy | 2.4 MeV |

| Pulse Beam Current | 320 mA |

| Pulse Duration | 0.6 ms |

| Pulse Repetition Rate | 2.5 Hz |

| Radiation Dose | 20 kGy |

| Reaction Temperature | 70-120 °C |

Comprehensive Characterization of Isodecyl Methacrylate Based Polymers and Composites

Spectroscopic Elucidation of Chemical Structure and Composition

The chemical structure and composition of isodecyl methacrylate (B99206) (IDMA) monomers, homopolymers, and copolymers are primarily elucidated using spectroscopic techniques. Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for confirming the successful polymerization of the monomer and for determining the composition of copolymers.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of isodecyl methacrylate and its polymers, FTIR is used to confirm the polymerization process by monitoring the disappearance of the vinyl C=C bond and the retention of the ester carbonyl group.

The spectrum of the IDMA monomer exhibits characteristic absorption bands for the methacrylate group. The stretching vibration of the carbon-carbon double bond (C=C) of the methacrylate group is typically observed around 1636 cm⁻¹. nih.gov The most prominent peak in the spectrum is the carbonyl (C=O) stretching vibration of the ester group, which appears at approximately 1720-1732 cm⁻¹. nih.govresearchgate.net Additionally, a C-O-C stretching vibration can be seen as a distinct absorption band in the range of 1150 cm⁻¹ to 1250 cm⁻¹. nih.gov

Upon polymerization, the peak corresponding to the C=C double bond at ~1636 cm⁻¹ diminishes or disappears completely, indicating the conversion of the monomer into the polymer. The strong carbonyl peak at ~1730 cm⁻¹ remains, as the ester group is part of the polymer backbone's side chain. The presence of long alkyl chains (the isodecyl group) is confirmed by C-H stretching vibrations around 2850-2997 cm⁻¹. nih.gov

Table 1: Characteristic FTIR Absorption Bands for this compound and Poly(this compound)

| Wavenumber (cm⁻¹) | Assignment | Moiety | Present in Monomer | Present in Polymer |

| ~2950, ~2870 | C-H stretching | Isodecyl group (-CH₃, -CH₂) | Yes | Yes |

| ~1730 | C=O stretching | Ester carbonyl | Yes | Yes |

| ~1636 | C=C stretching | Vinyl group | Yes | No |

| ~1150-1250 | C-O-C stretching | Ester group | Yes | Yes |

Data compiled from general knowledge of methacrylate spectroscopy. nih.govnih.govspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy provides detailed information about the molecular structure and chemical environment of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are used to characterize this compound monomers and polymers.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of the IDMA monomer, distinct signals corresponding to the different types of protons are observed. The two vinyl protons of the H₂C=C group typically appear as two separate signals at approximately 5.5 ppm and 6.1 ppm. whiterose.ac.uk The protons of the methyl group attached to the double bond (H₂C=C(CH₃ )) show a signal around 1.9 ppm. whiterose.ac.uk The protons on the carbon adjacent to the ester oxygen (-O-CH₂ -) appear as a triplet at about 4.1 ppm. whiterose.ac.uk The numerous protons of the branched isodecyl alkyl chain (-C₁₀H₂₁) produce a complex set of overlapping signals in the upfield region, typically between 0.8 and 1.7 ppm. whiterose.ac.uk

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum of the IDMA monomer provides complementary structural information. The carbonyl carbon of the ester group is found downfield, typically around 167 ppm. The two carbons of the vinyl group (C=C) resonate at approximately 125 ppm and 136 ppm. whiterose.ac.uk The carbon of the methyl group attached to the double bond appears around 18 ppm. whiterose.ac.uk The carbon of the -O-C H₂- group is observed at about 65 ppm, while the carbons of the isodecyl group are found in the 14-32 ppm range. whiterose.ac.uk

In copolymers, ¹³C-NMR spectroscopy is particularly useful for determining the ratio of the constituent monomer units. matec-conferences.org The carbonyl signal can split into multiple peaks depending on the sequence of monomers (e.g., triads), allowing for the detailed microstructural analysis of the copolymer chain. ifj.edu.plauremn.org

Table 2: Representative ¹H-NMR Chemical Shifts for this compound Monomer

| Chemical Shift (δ, ppm) | Proton Assignment |

| ~6.1 | H₂C =C (trans) |

| ~5.5 | H₂ C=C (cis) |

| ~4.1 | -O-CH₂ - |

| ~1.9 | =C-CH₃ |

| ~0.8 - 1.7 | Isodecyl alkyl chain protons |

Data based on structurally similar methacrylates. whiterose.ac.uk

Table 3: Representative ¹³C-NMR Chemical Shifts for this compound Monomer

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~167 | C =O |

| ~136 | =C -CH₃ |

| ~125 | H₂C = |

| ~65 | -O-C H₂- |

| ~18 | =C-C H₃ |

| ~14 - 32 | Isodecyl alkyl chain carbons |

Data based on structurally similar methacrylates. whiterose.ac.uk

Analysis of Molecular Weight and Distribution

The physical and mechanical properties of polymers are highly dependent on their molecular weight and molecular weight distribution. Therefore, accurate determination of these parameters is crucial for characterizing poly(this compound) and its composites.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for analyzing the molecular weight distribution of polymers. intertek.com The method separates polymer molecules based on their hydrodynamic volume in solution. A dissolved polymer sample is passed through a column packed with porous gel; larger molecules cannot enter the pores as easily and thus elute faster, while smaller molecules penetrate the pores to a greater extent and elute later. intertek.com

By calibrating the system with polymer standards of known molecular weights (e.g., polystyrene or poly(methyl methacrylate)), the retention times of the sample components can be correlated to their molecular weights. intertek.commalvernpanalytical.com This allows for the determination of various molecular weight averages, including the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw/Mn. The PDI provides a measure of the breadth of the molecular weight distribution.

In a study involving the radiation-initiated synthesis of a copolymer of this compound and benzyl (B1604629) methacrylate, GPC was used to characterize the resulting polymer. The analysis revealed a high weight-average molecular weight and a specific degree of polydispersity.

Table 4: GPC Analysis Results for an this compound-Benzyl Methacrylate Copolymer

| Parameter | Value |

| Weight-Average Molecular Weight (Mw) | ~1,750,000 g/mol |

| Polydispersity Index (Mw/Mn) | ~2.89 |

Data from a study on the radiation-initiated synthesis of the copolymer. matec-conferences.org

Thermal and Thermomechanical Properties Assessment

The thermal behavior of polymers dictates their processing conditions and service temperature range. For this compound-based materials, understanding properties like the glass transition temperature is essential.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) and Crystallinity

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is widely used to determine the glass transition temperature (Tg) of amorphous polymers and the melting (Tm) and crystallization (Tc) temperatures of semi-crystalline polymers. tandfonline.com

The glass transition temperature (Tg) is a critical property of amorphous polymers like poly(this compound). It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is observed as a step-like change in the heat capacity in the DSC thermogram.

The Tg of poly(this compound) is relatively low due to the long, flexible isodecyl side chain, which acts as an internal plasticizer, increasing the free volume and facilitating the movement of polymer chains. Reported values for the Tg of poly(this compound) vary, which can be attributed to differences in factors such as molecular weight, tacticity, and the specific analytical method and conditions used for measurement. sigmaaldrich.com

Table 5: Reported Glass Transition Temperatures (Tg) for Poly(this compound)

| Reported Tg (°C) | Source |

| -70 | Parchem parchem.com |

| -28 | Jamorin jamorin.com |

The presence of crystallinity is not expected for atactic poly(this compound), which is typically amorphous. Therefore, a melting peak is generally not observed in its DSC analysis.

Thermogravimetric Analysis (TGA) for Thermal Decomposition and Stability

Thermogravimetric Analysis (TGA) is a critical technique for assessing the thermal stability and decomposition behavior of polymeric materials. For poly(alkyl methacrylates), including those based on this compound, the primary mechanism of thermal degradation is depolymerization, which is essentially the reverse of the polymerization process. polychemistry.com This process leads to the formation of the corresponding methacrylate monomer as the main degradation product. polychemistry.com

The thermal decomposition of methacrylic polymers is a significant consideration, as it affects the material's properties during high-temperature processing. polychemistry.com The general mechanism involves random scission of the main polymer chain. polychemistry.com While the corresponding monomer is the principal product, other by-products can be formed, such as carbon dioxide, carbon monoxide, and various alcohols. polychemistry.com

Studies on various poly(methacrylates) show that thermal degradation can occur in multiple steps. For instance, poly(methyl methacrylate) (PMMA) can exhibit a two-step degradation process. mdpi.com The initial, lower-temperature step is often attributed to the degradation of thermally weaker bonds or terminal groups within the polymer chain, while the second, higher-temperature step corresponds to random chain scission and depropagation. mdpi.com The thermal stability of copolymers containing methacrylate units is often intermediate between that of the respective homopolymers and can be influenced by the comonomer ratio. researchgate.net

Table 1: General Thermal Degradation Characteristics of Poly(alkyl methacrylates)

| Property | Description | Source |

|---|---|---|

| Primary Mechanism | Depolymerization (reverse of polymerization) | polychemistry.com |

| Major Product | Corresponding alkyl methacrylate monomer | polychemistry.com |

| Initiation | Random main-chain scission | polychemistry.com |

| Minor By-products | Carbon dioxide, carbon monoxide, methane, methanol (B129727), etc. | polychemistry.com |

| Influencing Factors | Polymer structure, terminal groups, comonomer content | mdpi.comresearchgate.net |

Dynamic Mechanical Analysis (DMA) for Viscoelastic Behavior

Dynamic Mechanical Analysis (DMA) is a powerful technique for studying the viscoelastic properties of polymers, which exhibit both elastic (solid-like) and viscous (liquid-like) characteristics. eag.comyoutube.com The technique applies a sinusoidal stress to a sample and measures the resulting strain, allowing for the determination of key viscoelastic parameters as a function of temperature, time, or frequency. eag.comspecificpolymers.com

The primary outputs of a DMA experiment are:

Storage Modulus (E' or G'): Represents the elastic component and relates to the energy stored by the material during deformation. youtube.compbipolymer.com A high storage modulus indicates a stiff, rigid material.

Loss Modulus (E'' or G''): Represents the viscous component and is related to the energy dissipated as heat through internal molecular motions. youtube.compbipolymer.com

Tan Delta (tan δ): The ratio of the loss modulus to the storage modulus (E''/E'). It is also known as the damping factor and provides a measure of the material's energy dissipation capabilities. youtube.com

Table 2: Representative Viscoelastic Properties Determined by DMA for a Methacrylate Polymer

| Parameter | Typical Observation | Significance | Source |

|---|---|---|---|

| Storage Modulus (E') | High value below Tg, sharp decrease at Tg, low value above Tg | Measures material stiffness and load-bearing capacity | eag.compbipolymer.com |

| Loss Modulus (E'') | Small peak at secondary relaxations, large peak near Tg | Indicates energy dissipation through molecular motion | youtube.compbipolymer.com |

| Tan Delta (tan δ) | Peak maximum is often used to define the glass transition temperature (Tg) | Measures the damping characteristics of the material | youtube.comicm.edu.pl |

| Glass Transition (Tg) | Temperature at which the polymer transitions from a glassy to a rubbery state | Defines the upper service temperature for rigid applications | eag.compbipolymer.com |

Microstructural and Morphological Characterization

Scanning Electron Microscopy (SEM) is an essential tool for examining the surface topography and morphology of polymers and composites at micro and nanoscale resolutions. pressbooks.pubtescan-analytics.com The technique uses a focused beam of electrons to scan the sample's surface, providing high-resolution images that reveal details about surface features, texture, and the distribution of different phases in a composite material. pressbooks.pubtescan-analytics.com

In the context of this compound-based materials, SEM can be used to analyze the structure of composites. For example, in a composite made from a radiation-polymerized copolymer of this compound and benzyl methacrylate filled with tungsten, SEM coupled with an energy-dispersive analyzer was used to study the filler distribution. matec-conferences.org The analysis indicated a uniform distribution of tungsten particles for samples with a filler volume fraction greater than 30%. matec-conferences.org This kind of analysis is crucial for understanding how processing conditions affect the final microstructure and, consequently, the material's properties. pressbooks.pubmatec-conferences.org

High-Resolution Transmission Electron Microscopy (HR-TEM) is a powerful technique for analyzing the structure of materials at the atomic scale. atomfair.com It utilizes phase contrast to produce images that can reveal crystallographic details such as lattice spacing, crystal defects, and grain boundaries. atomfair.com This makes HR-TEM indispensable for studying nanocrystalline materials where the atomic arrangement dictates the material's properties. atomfair.com When combined with Selected Area Electron Diffraction (SAED), which generates diffraction patterns from specific regions of the sample, HR-TEM can provide detailed information about the crystal structure and orientation of nanomaterials. researchgate.net

While specific HR-TEM and SAED studies on this compound homopolymers are not prevalent, this technique would be highly valuable for characterizing this compound-based nanoparticles or semicrystalline domains within a polymer matrix. HR-TEM could visualize individual atomic columns and lattice fringes, allowing for the direct measurement of interplanar spacing. atomfair.com SAED patterns would help identify the crystal structure (e.g., cubic, hexagonal) of any crystalline phases present. This level of characterization is critical in fields like catalysis and nanoelectronics, where atomic-level structure controls performance. atomfair.comscispace.com